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Compound of Interest |

Compound Name: 4-methylgramine
CAS No.: 164119-81-7
Cat. No.: B063323
. J

Executive Summary

This guide details the structural characterization of 4-methylgramine (3-
(dimethylaminomethyl)-4-methylindole), a regioisomer of the alkaloid gramine. Unlike
unsubstituted gramine, the presence of a methyl group at the C4 position introduces significant
steric strain (peri-interaction) with the C3-dimethylaminomethyl side chain. This interaction
creates distinct spectroscopic signatures in NMR and alters fragmentation kinetics in Mass
Spectrometry.

This document serves as a self-validating protocol for researchers confirming the identity of 4-
methylgramine in synthetic mixtures or biological extracts.

Structural Context & Synthetic Origins

To accurately analyze 4-methylgramine, one must understand its synthetic origin, as this
dictates the impurity profile. The compound is typically synthesized via a Mannich reaction
involving 4-methylindole, formaldehyde, and dimethylamine.

Critical Impurity Profile

o Unreacted 4-Methylindole: The starting material lacks the aliphatic amine side chain.
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o Bis-alkylation: Over-reaction can occur at the N1 position (though less common without
strong base).

» Isomeric Contamination: If the starting indole was not pure 4-methylindole (e.g., containing
5-methylindole), the resulting gramine will be a difficult-to-separate regioisomer.

Synthesis & Impurity Logic (Visualization)
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Figure 1: Mannich reaction pathway showing the formation of the reactive iminium species and
the target C3-substituted product.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary "fingerprint” for 4-methylgramine. The ionization
behavior is dominated by the basic nitrogen in the side chain and the stability of the indole
aromatic system.

Fragmentation Logic
e Molecular lon (

): 188.27 Da. In ESI(+), observed as

o Base Peak (The "Signature"): The most facile fragmentation is the loss of the dimethylamine
radical or neutral dimethylamine, generating a resonance-stabilized 3-methyleneindolium
cation.
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o Unsubstituted Gramine: Fragment at

130.[1]

o 4-Methylgramine: Fragment at

144 (Shifted by +14 Da due to the methyl group).
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Figure 2: Primary fragmentation pathway in ESI/ElI Mass Spectrometry. The m/z 144 peak is
diagnostic for methyl-substituted gramine derivatives.

Infrared Spectroscopy (IR)

IR is used primarily for functional group verification and checking for water/salt formation
(broadening of amine bands).
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Frequency (

)

Intensity

Assignment

Structural Note

3400 - 3200

Broad/Med

N-H Stretch

Indole N-H.
Broadening indicates

H-bonding.

2950 - 2750

Strong

C-H Stretch

Mixed aromatic and
aliphatic

(methyl/methylene).

2820, 2770

Medium

N-CH3 Stretch

"Bohlmann bands"
characteristic of

tertiary amines.

1620 - 1580

Medium

C=C Stretch

Indole aromatic ring

breathing.

740 - 750

Strong

C-H Out-of-Plane

1,2,3-trisubstituted
benzene ring
(confirming 4-

substitution).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for proving the regiochemistry (4-methyl vs 5/6/7-methyl). The Peri-

Effect (steric compression between C4-Me and C3-CH2) is the key differentiator.

Proton () NMR Analysis

Solvent: DMSO-

is recommended over

to clearly visualize the Indole N-H and prevent peak overlap in the aliphatic region.

Characteristic Shifts:

 Indole N-H (
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10.8 - 11.2 ppm): Broad singlet. Disappears with
shake.
e Aromatic Region (
6.8 - 7.3 ppm):
o You will observe only 3 aromatic protons on the benzene ring (H5, H6, H7).

o Crucial Check: H4 is absent. In normal gramine, H4 is a doublet at ~7.6 ppm. Its absence
confirms substitution at this position.

o H5 and H6 will show ortho-coupling (

e C2-H(

7.1 - 7.2 ppm): Often a doublet (

) due to long-range coupling with NH.
e Side Chain

(

3.6 - 3.8 ppm): Singlet. Note: This may be slightly deshielded compared to gramine due to
the C4-Me proximity.

e N-Methyls (
2.1 - 2.3 ppm): Strong singlet (6H).
e C4-Methyl (

2.6 - 2.8 ppm): Singlet (3H). Diagnostic: This is significantly downfield from a standard alkyl
methyl (~1.0 ppm) due to the aromatic ring current.

Carbon () NMR Analysis
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e C4 Shift: The C4 carbon will appear quaternary (no DEPT signal) and shifted downfield
(~130 ppm) compared to an unsubstituted C4 (~118 ppm).

e C3 Shift: The C3 carbon (~110-115 ppm) is the attachment point of the side chain.

Assignment Workflow
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Figure 3: Step-by-step logic for interpreting the 1H NMR spectrum to rule out isomers.
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Experimental Protocols
NMR Sample Preparation

Objective: Obtain high-resolution spectra with resolved exchangeable protons.

Mass: Weigh 5-10 mg of the 4-methylgramine solid.
e Solvent: Add 0.6 mL of DMSO-

(99.9% D). Note:
can be used, but acidic impurities in chloroform may cause line broadening of the amine.

« Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR
tube.

e Acquisition: Run standard 1H (16 scans) and 13C (256+ scans).

GC-MS Method (Purity Check)

Objective: Quantify unreacted 4-methylindole.
e Column: HP-5MS or equivalent (30m x 0.25mm, 0.25um film).
e Inlet: 250°C, Split 20:1.
e Oven: 80°C (1 min)
20°C/min
280°C (5 min).

o Detection: El mode (70 eV).

Expectation: 4-methylindole elutes significantly earlier than 4-methylgramine.

References

e PubChem.Gramine Compound Summary. National Library of Medicine. Available at: [Link]
(Accessed for structural analog comparison).
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o SDBS.Spectral Database for Organic Compounds. AIST. Available at: [Link] (Reference for
Indole and 4-methylindole base spectra).

e Reich, H. J.Structure Determination Using Spectroscopic Methods.[2] University of
Wisconsin-Madison.[2] Available at: [Link] (Authoritative source for chemical shift additivity
rules and coupling constants).

o Chemistry LibreTexts.Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
(Mechanistic basis for amine fragmentation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley
using stable isotope-labeled tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

e 2. organicchemistrydata.org [organicchemistrydata.org]

» To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methylgramine: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063323#spectroscopic-analysis-of-4-methylgramine-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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